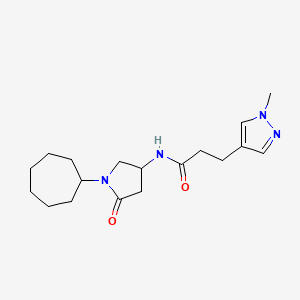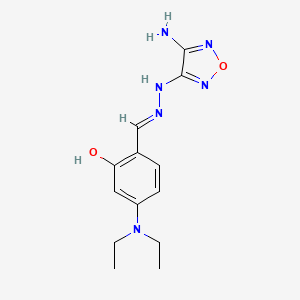
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol is a chemical compound with potential applications in scientific research. It is a pyrimidinol derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of certain kinases and phosphatases, proteins involved in cell signaling pathways. By inhibiting these enzymes and proteins, 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol can alter cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol are still being studied. It has been found to have antitumor and antimicrobial properties, suggesting that it may affect cancer cells and microorganisms. It has also been found to have neuroprotective properties, suggesting that it may protect neurons from damage. Additionally, it has been found to inhibit the activity of certain enzymes and proteins, suggesting that it may alter cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include its potential applications in studying enzymes, proteins, cancer, infectious diseases, and neurological disorders. Its ability to inhibit certain enzymes and proteins also makes it a useful tool in understanding their functions. The limitations of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include the need for further research to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be studied further.
Future Directions
For research on 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol include studying its potential therapeutic applications in cancer, infectious diseases, and neurological disorders. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research on its toxicity and side effects is needed to determine its safety for use in humans.
Synthesis Methods
The synthesis of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has been achieved using various methods. One method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine in the presence of palladium on carbon catalyst followed by reduction with hydrogen gas. Both methods have been successful in synthesizing 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol.
Scientific Research Applications
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes and proteins, making it useful in studying their functions. It has also been found to have antitumor and antimicrobial properties, making it useful in cancer and infectious disease research. Additionally, it has been found to have neuroprotective properties, making it useful in studying neurological disorders.
properties
IUPAC Name |
5-heptyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-3-4-5-6-7-8-14-13(2)17-16(18-15(14)20)19-9-11-21-12-10-19/h3-12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXTCFOSLOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)